molecular formula C17H22ClN B14089193 Phenethylamine, N-isopropyl-alpha-phenyl-, hydrochloride CAS No. 6267-56-7

Phenethylamine, N-isopropyl-alpha-phenyl-, hydrochloride

Cat. No.: B14089193
CAS No.: 6267-56-7
M. Wt: 275.8 g/mol
InChI Key: KODJEKMBSLNJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropylphenidine (hydrochloride) is a chemical compound categorized as a phenethylamine. It is known for its dissociative properties and is often used in scientific research. The compound is also referred to as Isophenidine or NPDPA and has a molecular formula of C17H21N • HCl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropylphenidine (hydrochloride) involves the reaction of benzeneethanamine with isopropylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions .

Industrial Production Methods

Industrial production of Isopropylphenidine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Isopropylphenidine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Isopropylphenidine (hydrochloride) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropylphenidine (hydrochloride) involves its interaction with the central nervous system. The compound acts as a dissociative agent, affecting neurotransmitter systems and altering perception and cognition. It primarily targets the N-methyl-D-aspartate (NMDA) receptors, leading to its dissociative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropylphenidine (hydrochloride) is unique due to its specific dissociative properties and its interaction with NMDA receptors. Unlike other similar compounds, it has a distinct chemical structure that contributes to its unique pharmacological profile .

Properties

CAS No.

6267-56-7

Molecular Formula

C17H22ClN

Molecular Weight

275.8 g/mol

IUPAC Name

N-(1,2-diphenylethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C17H21N.ClH/c1-14(2)18-17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15;/h3-12,14,17-18H,13H2,1-2H3;1H

InChI Key

KODJEKMBSLNJIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.